2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 175135-95-2
VCID: VC20904919
InChI: InChI=1S/C12H11ClN2OS/c1-16-11-7-6-10(14)12(15-11)17-9-4-2-8(13)3-5-9/h2-7H,14H2,1H3
SMILES: COC1=NC(=C(C=C1)N)SC2=CC=C(C=C2)Cl
Molecular Formula: C12H11ClN2OS
Molecular Weight: 266.75 g/mol

2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine

CAS No.: 175135-95-2

Cat. No.: VC20904919

Molecular Formula: C12H11ClN2OS

Molecular Weight: 266.75 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine - 175135-95-2

Specification

CAS No. 175135-95-2
Molecular Formula C12H11ClN2OS
Molecular Weight 266.75 g/mol
IUPAC Name 2-(4-chlorophenyl)sulfanyl-6-methoxypyridin-3-amine
Standard InChI InChI=1S/C12H11ClN2OS/c1-16-11-7-6-10(14)12(15-11)17-9-4-2-8(13)3-5-9/h2-7H,14H2,1H3
Standard InChI Key VYCQVBGKTLTFTC-UHFFFAOYSA-N
SMILES COC1=NC(=C(C=C1)N)SC2=CC=C(C=C2)Cl
Canonical SMILES COC1=NC(=C(C=C1)N)SC2=CC=C(C=C2)Cl

Introduction

ParameterDescription
Core StructurePyridine ring
Position 2(4-Chlorophenyl)thio group
Position 3Amine group (-NH₂)
Position 6Methoxy group (-OCH₃)
Molecular FormulaC₁₂H₁₁ClN₂OS
Functional GroupsAmine, thioether, methoxy, chloro-
Related heterocyclic compounds, such as pyranopyrazoles, have been extensively studied for their diverse biological activities. These compounds share structural similarities with our compound of interest, particularly in terms of nitrogen-containing heterocycles with multiple functional groups. The structural diversity of such compounds contributes to their versatile applications in pharmaceutical research and material development.

Structural Properties and Characterization

The molecular structure of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine can be analyzed through various spectroscopic methods similar to those used for related compounds. Drawing from characterization techniques used for similar pyridine derivatives, the compound would likely be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Pyridine derivatives, such as those described in the research on imidazo[1,2-a]pyrimidine-Schiff base derivatives, are typically characterized using proton NMR and carbon-13 NMR to confirm their structure . For our compound, the proton NMR spectrum would likely show distinctive signals for the pyridine ring protons, the methoxy group protons, the amine protons, and the aromatic protons of the 4-chlorophenyl group. The carbon-13 NMR would reveal carbon signals corresponding to the pyridine ring, the quaternary carbons, and the carbons bearing functional groups.
The Infrared spectrum would likely display characteristic absorption bands for the amine group (NH₂ stretching), C-O stretching for the methoxy group, and C-Cl stretching for the chlorophenyl moiety. Mass spectrometry would provide the molecular weight and fragmentation pattern of the compound, similar to the approach used for characterizing other heterocyclic compounds .
Table 2: Predicted Spectroscopic Characteristics

Spectroscopic MethodExpected Characteristic Features
Proton NMRSignals for pyridine protons, methoxy protons (~3.8-4.0 ppm), amine protons (~4.5-5.5 ppm), aromatic protons of 4-chlorophenyl group (6.5-8.0 ppm)
Carbon-13 NMRSignals for pyridine carbons, methoxy carbon (~55-60 ppm), thioether carbon, aromatic carbons
IR SpectroscopyNH₂ stretching (3300-3500 cm⁻¹), C-O stretching (1050-1300 cm⁻¹), C-Cl stretching (600-800 cm⁻¹)
Mass SpectrometryMolecular ion peak corresponding to molecular weight, fragmentation patterns
The physical properties of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine can be estimated based on its structure. The compound would likely be a crystalline solid at room temperature, with solubility in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide, but limited solubility in water due to its aromatic and moderately polar nature.
Synthetic ApproachKey ReagentsReaction ConditionsConsiderations
Nucleophilic Aromatic Substitution2-halopyridine derivative, 4-chlorothiophenol, baseRoom temperature to moderate heating, polar aprotic solventRegioselectivity, leaving group selection
Cross-coupling Reaction2-bromopyridine derivative, 4-chlorothiophenol, catalystTransition metal catalyst, base, elevated temperatureCatalyst selection, reaction optimization
Multi-component SynthesisAppropriate building blocks for pyridine ring formationCatalyst, solvent, optimized conditionsReaction optimization, product purification
The purification of the synthesized compound would likely involve standard techniques such as recrystallization, column chromatography, or preparative high-performance liquid chromatography. The specific purification method would depend on the synthetic route and the nature of potential impurities. Spectroscopic methods such as those described in the literature for related compounds would be essential for confirming the structure and purity of the synthesized product .

Biological and Pharmacological Activities

The biological activities of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine can be discussed based on structure-activity relationships of similar compounds. Pyridine derivatives, particularly those with amino substituents, often exhibit a range of biological activities.
The presence of the amine group at position 3 suggests potential for hydrogen bonding with biological targets such as proteins and nucleic acids. The methoxy group at position 6 may enhance the compound's ability to cross cell membranes and interact with hydrophobic binding pockets in target proteins. The (4-chlorophenyl)thio moiety could contribute to specific binding interactions through π-stacking, halogen bonding, and hydrophobic interactions.
Similar heterocyclic compounds have been investigated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, research on imidazo[1,2-a]pyrimidine derivatives has explored their potential as vascular endothelial growth factor receptor-2 inhibitors , suggesting that structurally related compounds might also have similar therapeutic potential.
Table 4: Potential Biological Activities Based on Structural Features

Structural FeaturePotential Contribution to Biological Activity
Pyridine RingBase for pharmacophore, potential for π-stacking interactions
Amine GroupHydrogen bond donor/acceptor, potential for ionic interactions
Methoxy GroupHydrogen bond acceptor, modulation of lipophilicity
(4-Chlorophenyl)thioPotential for halogen bonding, π-stacking, hydrophobic interactions
Pyranopyrazole derivatives, which share some structural similarities with our compound, have been reported to exhibit antimicrobial, anti-inflammatory, anti-tumor, and antifungal activities . These compounds have also been useful in addressing various neurological conditions. Such findings suggest potential therapeutic avenues for exploration with 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine, although specific studies would be necessary to confirm any biological activities.

Applications in Research and Development

2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine has potential applications in various fields of research and development. In medicinal chemistry, it could serve as a building block or scaffold for the development of novel therapeutic agents. The presence of multiple functional groups provides opportunities for further derivatization and optimization of desired properties.
In materials science, pyridine derivatives can be used in the development of functional materials such as organic semiconductors, photovoltaic materials, and coordination polymers. The specific structural features of 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine might make it suitable for certain applications in this field.
As a research tool, the compound could be used to study biological processes through the development of chemical probes or inhibitors targeting specific proteins or pathways. The structural features of the compound might allow it to interact with specific biological targets, making it potentially useful for studying protein-ligand interactions.
Table 5: Potential Applications in Various Fields

FieldPotential Applications
Medicinal ChemistryBuilding block for drug development, pharmacophore for specific targets
Materials ScienceComponent in organic semiconductors, photovoltaic materials, coordination polymers
Chemical BiologyDevelopment of chemical probes, study of protein-ligand interactions
Synthetic MethodologyModel compound for developing new synthetic methods
Pyranopyrazole derivatives have found applications in biodegradable agrochemicals, pigments, cosmetics, and photoactive materials , suggesting that structurally related compounds like 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine might have similar potential in these areas. Recent advances in synthetic methodologies, such as ultrasound-assisted reactions and catalytic processes, could facilitate the development and application of this compound in various fields .

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